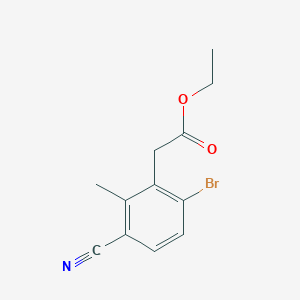
Ethyl 6-bromo-3-cyano-2-methylphenylacetate
Descripción general
Descripción
Ethyl 6-bromo-3-cyano-2-methylphenylacetate is a chemical compound characterized by its bromine, cyano, and methyl groups attached to a phenylacetate structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-bromomethyl-2-methylbenzoic acid.
Reaction Steps: The carboxylic acid group is first converted to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ethyl cyanoacetate in the presence of a base such as triethylamine (Et₃N) to form this compound.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: 6-bromo-3-cyano-2-methylbenzoic acid.
Reduction: 6-bromo-3-amino-2-methylphenylacetate.
Substitution: Ethyl 6-iodo-3-cyano-2-methylphenylacetate.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-3-cyano-2-methylphenylacetate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 6-bromo-3-cyano-2-methylphenylacetate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparación Con Compuestos Similares
Ethyl 3-bromomethyl-2-cyano-6-methylphenylacetate
Ethyl 3-bromo-6-cyano-2-methylphenylacetate
Uniqueness: Ethyl 6-bromo-3-cyano-2-methylphenylacetate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical properties and biological activities.
Propiedades
IUPAC Name |
ethyl 2-(6-bromo-3-cyano-2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-10-8(2)9(7-14)4-5-11(10)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMHRMIDPRYMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















